Tert-butyl 2-methyl-3-piperidin-4-ylpropanoate
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Overview
Description
Tert-butyl 2-methyl-3-piperidin-4-ylpropanoate: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 2-methyl-3-piperidin-4-ylpropanoate typically begins with the appropriate piperidine derivative and tert-butyl ester.
Reaction Conditions: The reaction often involves the use of tert-butyl hydroperoxide as an oxidizing agent.
Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-methyl-3-piperidin-4-ylpropanoate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ester group are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols or other reduced forms of the ester group.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Medicine:
Drug Development: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-piperidin-4-ylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The piperidine ring can interact with various biological molecules, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Tert-butyl 2-methyl-2-piperidin-4-ylpropanoate: A closely related compound with similar structural features but different reactivity.
Tert-butyl 2-methyl-3-piperidin-4-ylacetate: Another piperidine derivative with a different ester group.
Uniqueness:
Steric Hindrance: The presence of the tert-butyl group provides unique steric hindrance, influencing the compound’s reactivity and stability.
Functional Group Versatility: The compound’s ester and piperidine groups allow for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 2-methyl-3-piperidin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-10(12(15)16-13(2,3)4)9-11-5-7-14-8-6-11/h10-11,14H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REARNCYWGZOYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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